

# Introduction: The Evolving Landscape of Synthetic Cannabinoids

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## Compound of Interest

Compound Name: UR-144 N-5-hydroxypentyl

Cat. No.: B045252

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UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, emerged in the early 2010s as a prominent member of the synthetic cannabinoid receptor agonists (SCRAs) found in "legal high" products.[1] Developed initially by Abbott Laboratories for potential therapeutic applications due to its high affinity for the peripheral cannabinoid receptor (CB2), its diversion into the recreational drug market has necessitated a thorough understanding of its toxicological profile.[2][3]

A critical aspect of assessing the toxicology of any xenobiotic is the characterization of its metabolites. Following consumption, the parent compound UR-144 is rapidly and extensively metabolized, making its metabolites, rather than the parent drug, the primary analytes in forensic and clinical samples.[4] The N-5-hydroxypentyl metabolite, a product of Phase I hydroxylation, is a key and expected metabolite.[2][3] Understanding the bioactivity and toxicity of this specific metabolite is paramount, as metabolic transformation does not always signify detoxification; in many cases, it can lead to bioactivation, resulting in a compound with equal or even greater potency and toxicity than its parent. This guide synthesizes the current toxicological data on UR-144 and its N-5-hydroxypentyl metabolite, providing a technical resource for researchers in toxicology, pharmacology, and drug development.

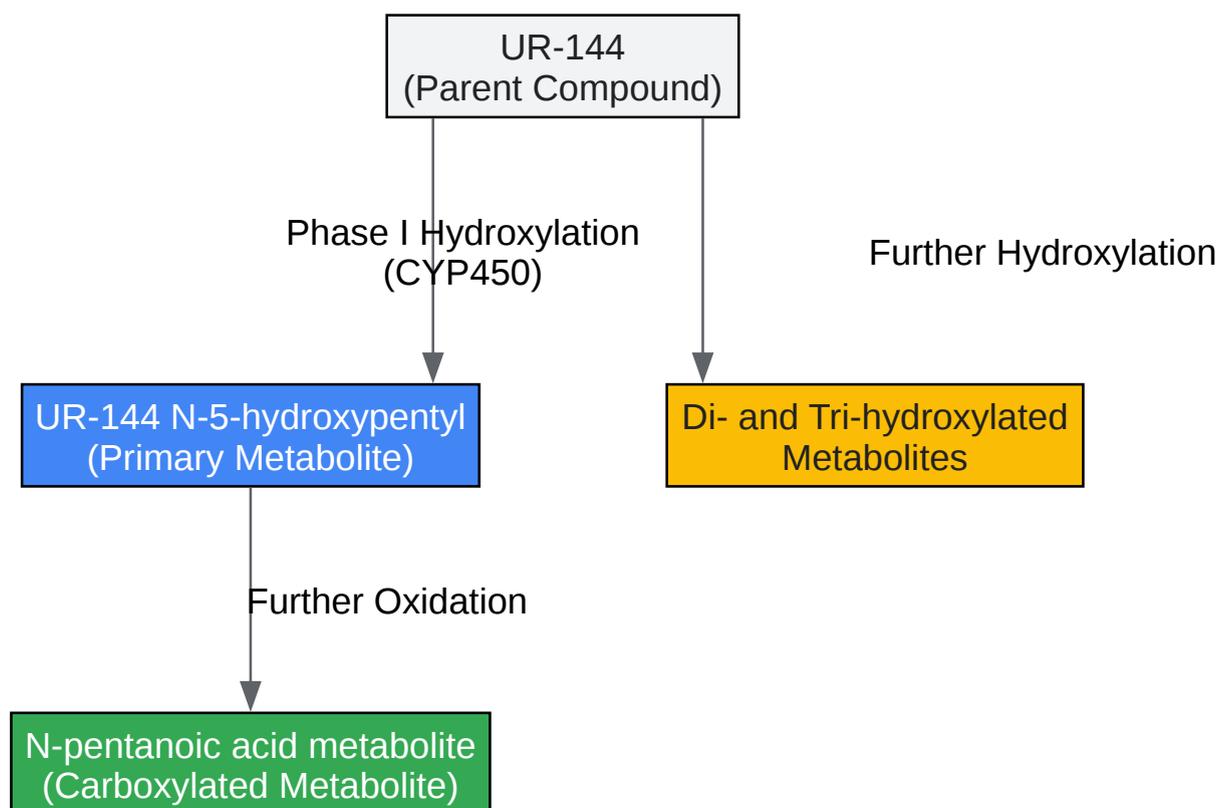
## Metabolism and Pharmacokinetics: The Path from Parent Compound to Active Metabolite

The biotransformation of UR-144 is crucial to its pharmacological and toxicological effects. The alkyl side chain is a primary target for metabolic modification.

### Primary Metabolic Pathway: Hydroxylation

The principal metabolic route for UR-144 is oxidation, catalyzed primarily by cytochrome P450 enzymes (with CYP3A4 being a major contributor).[5] This process introduces a hydroxyl group onto the N-pentyl side chain. Hydroxylation at the terminal ( $\omega$ ) carbon results in the formation of the **UR-144 N-5-hydroxypentyl** metabolite. Further oxidation of this primary alcohol can lead to the formation of an aldehyde and subsequently a carboxylic acid (N-pentanoic acid metabolite).[5][6]

Due to this rapid metabolism, the parent UR-144 is often present in blood and urine for only a few hours post-consumption, frequently at very low concentrations.[7] Consequently, the detection of its metabolites, including the N-5-hydroxypentyl derivative, is a more reliable indicator of exposure in toxicological screenings.[2][3][8]



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Caption: Primary metabolic pathway of UR-144 via Phase I oxidation.

## Toxicological Profile: From Receptor Binding to Systemic Effects

The toxicity of UR-144 and its N-5-hydroxypentyl metabolite is a direct consequence of their interaction with the endocannabinoid system and subsequent off-target effects.

### Receptor Binding Affinity and Functional Potency

While UR-144 was designed as a selective CB2 receptor agonist, it still retains activity at the CB1 receptor, which mediates the psychoactive effects.<sup>[2][3]</sup> Crucially, its metabolites exhibit distinct potency profiles. The N-5-hydroxypentyl metabolite is significantly more potent at the CB2 receptor than the parent compound.<sup>[6][9]</sup> This demonstrates a clear case of metabolic bioactivation, where the body transforms the drug into a more powerful agonist.

Compound	Receptor	Binding Affinity (Ki)	Functional Activity (EC50)
UR-144	CB1	150 nM <sup>[2][3]</sup>	8.5 ng/mL <sup>[6]</sup>
CB2		1.8 nM <sup>[2][3]</sup>	3.6 ng/mL <sup>[6]</sup>
UR-144 N-5-hydroxypentyl	CB1	Not widely reported	273 ng/mL <sup>[6]</sup>
CB2		Not widely reported	0.62 ng/mL <sup>[6][9]</sup>

Table 1: Comparative Receptor Potency. Note the significantly lower EC50 value for the N-5-hydroxypentyl metabolite at the CB2 receptor, indicating higher potency.

### In Vitro Toxicological Studies

Cell-based assays have provided critical insights into the molecular mechanisms of UR-144-induced toxicity.

- **Neurotoxicity:** Studies using human neuroblastoma (SH-SY5Y) cells have yielded somewhat contradictory results. One study found that UR-144 did not cause significant cell death or genotoxicity after 24 hours of treatment.<sup>[10][11]</sup> In fact, it was observed to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA).<sup>[10][11]</sup> However, another

report noted a cell death ratio of 19.34% at a concentration of 50  $\mu\text{M}$ , and other laboratory studies have demonstrated that UR-144 can induce apoptosis and oxidative stress in various cell lines.[\[10\]](#)[\[12\]](#) This discrepancy highlights the need for further research to clarify the conditions under which neurotoxicity occurs.[\[10\]](#)

- **Cardiotoxicity:** Research on cardiomyoblastic cells has revealed a more definitive toxic mechanism. UR-144 was found to induce autophagic and necrotic cell death.[\[4\]](#)[\[13\]](#) The proposed mechanism involves an elevation of cytoplasmic  $\text{Ca}^{2+}$  levels and the activation of Death-Associated Protein Kinase 1 (DAPK1).[\[13\]](#)[\[14\]](#) This cellular-level toxicity provides a plausible explanation for the cardiovascular symptoms, such as tachycardia, reported in clinical cases.[\[4\]](#)[\[13\]](#)

## Clinical Manifestations and Human Toxicology

Data from emergency department admissions and forensic investigations have painted a clear picture of the acute intoxication syndrome associated with UR-144. Blood concentrations in cases of intoxication have been reported to range from trace amounts up to 17 ng/mL, with fatal cases showing levels between 1.4 and 12.3 ng/mL.[\[1\]](#)[\[10\]](#)

Symptom Category	Observed Effects	Frequency
Neurological	Slurred speech, dilated pupils, poor coordination, staggering, euphoria, hallucinations, agitation, seizures, convulsions, loss of consciousness. <a href="#">[1]</a> <a href="#">[10]</a>	Common to Less Frequent
Cardiovascular	Tachycardia, increased blood pressure. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[15]</a>	Common
Other	Redness of conjunctiva, pale or reddened skin, somnolence. <a href="#">[1]</a>	Less Frequent

Table 2: Summary of Clinical Effects Observed in UR-144 Intoxication Cases.

In addition to these acute effects, the use of SCRA including UR-144 has been associated with severe organ damage, most notably acute kidney injury.[4][8]

## Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To provide a practical framework, the following is a standardized protocol for assessing the cytotoxicity of a compound like **UR-144 N-5-hydroxypentyl** on an adherent cell line (e.g., SH-SY5Y neuroblastoma cells). This protocol is a self-validating system, including controls to ensure the reliability of the results.

**Objective:** To determine the concentration-dependent cytotoxic effect of **UR-144 N-5-hydroxypentyl** by measuring mitochondrial dehydrogenase activity.

**Materials:**

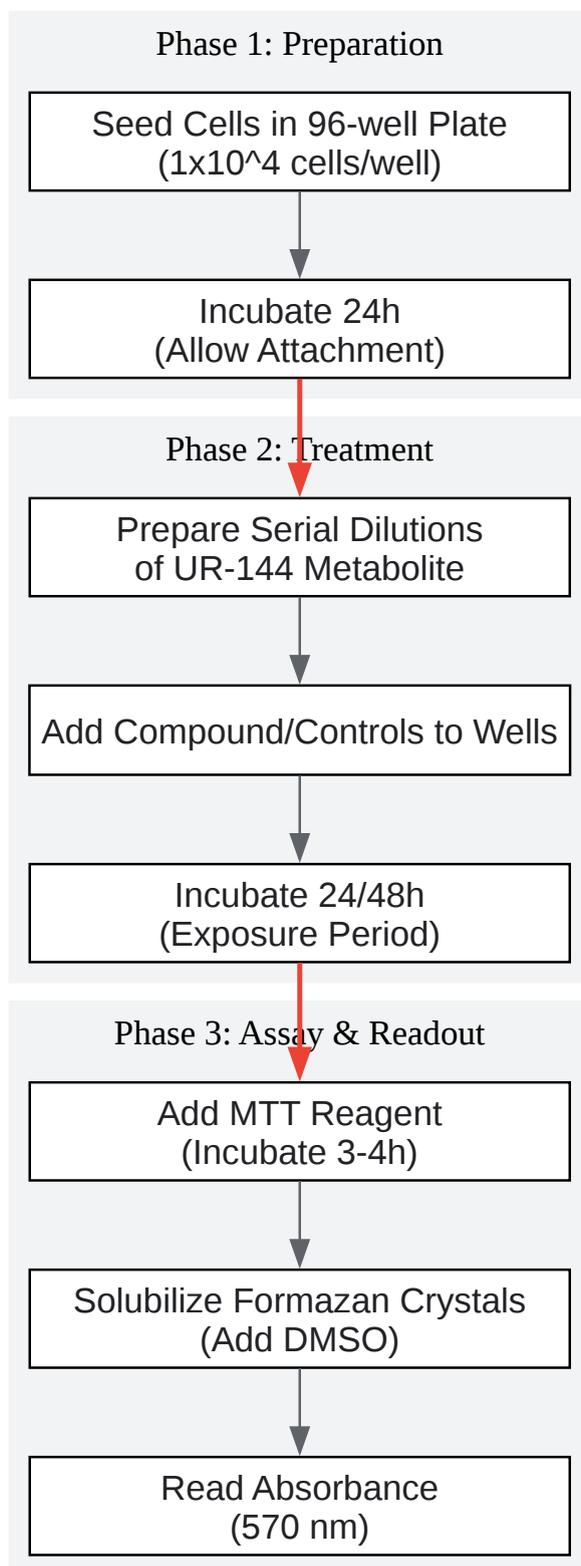
- SH-SY5Y cells
- Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
- **UR-144 N-5-hydroxypentyl** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader (570 nm wavelength)

**Methodology:**

- Cell Seeding:
  - Culture SH-SY5Y cells to ~80% confluency.

- Trypsinize, count, and seed the cells into a 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu$ L of complete medium.
- Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **UR-144 N-5-hydroxypentyl** in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is  $\leq 0.1\%$  to avoid solvent toxicity.
  - Controls: Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only). A "positive control" using a known cytotoxic agent (e.g., doxorubicin) is also recommended.
  - Remove the old medium from the cells and add 100  $\mu$ L of the prepared compound dilutions or control media to the respective wells.
  - Incubate for the desired exposure time (e.g., 24, 48 hours).
- MTT Incubation:
  - After the treatment period, remove the medium.
  - Add 100  $\mu$ L of fresh medium and 10  $\mu$ L of the 5 mg/mL MTT solution to each well.
  - Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization:
  - Carefully remove the MTT-containing medium from the wells.
  - Add 100  $\mu$ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  - Gently pipette to ensure complete dissolution and a homogenous purple solution.
- Data Acquisition:

- Read the absorbance of the plate on a microplate reader at 570 nm.
- Calculate cell viability as a percentage relative to the vehicle control:
  - % Viability = (Absorbance\_Treated / Absorbance\_VehicleControl) \* 100



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Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

## Conclusion and Future Directives

The available data robustly indicate that UR-144 and, perhaps more importantly, its N-5-hydroxypentyl metabolite, are potent agonists of cannabinoid receptors with a significant potential for toxicity. The bioactivation of UR-144 to a more potent CB2 agonist metabolite underscores the critical need to include metabolic profiling in the toxicological assessment of all novel psychoactive substances.

While acute toxicity is characterized by a range of neurological and cardiovascular effects, significant knowledge gaps remain. The conflicting in vitro neurotoxicity data requires further investigation to delineate the precise mechanisms and concentration thresholds for neuronal damage. Furthermore, the long-term effects of chronic exposure to these compounds are entirely unknown. Future research must focus on these areas, employing both advanced in vitro models (e.g., organ-on-a-chip, 3D cell cultures) and, where ethical and feasible, controlled human administration studies to fully comprehend the health risks posed by this class of synthetic cannabinoids.

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